

# 3-(1H-imidazol-1-yl)propanoic acid structural formula and isomers

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## Compound of Interest

Compound Name: 3-(1H-imidazol-1-yl)propanoic acid

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## An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propanoic Acid

This guide provides a comprehensive overview of **3-(1H-imidazol-1-yl)propanoic acid**, covering its structural properties, isomers, physicochemical data, experimental protocols for its synthesis, and its relevance in biological pathways. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

## Structural Formula and Chemical Identity

**3-(1H-imidazol-1-yl)propanoic acid** is a heterocyclic compound featuring an imidazole ring linked via a nitrogen atom to a propanoic acid tail. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms. The linkage at the N-1 position of the imidazole ring is a key structural feature.

- IUPAC Name: **3-(1H-imidazol-1-yl)propanoic acid**
- Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 140.14 g/mol
- CAS Number: 18999-45-6

The structural formula is as follows:

## Isomerism

**3-(1H-imidazol-1-yl)propanoic acid** has several isomers, which can be broadly categorized as positional, functional, and structural isomers.

- Positional Isomers: These isomers differ in the point of attachment of the propanoic acid group to the imidazole ring. The most common positional isomer is 3-(1H-imidazol-4-yl)propanoic acid (also known as imidazole-4-propionic acid), a metabolite of histidine.[\[1\]](#)
- Structural Isomers: These include compounds with the same molecular formula but different connectivity or branching. Examples include derivatives with substituents on the imidazole ring or the propanoic acid chain, such as:
  - (S)-2-hydroxy-3-imidazol-1-ylpropanoic acid[\[2\]](#)
  - 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid[\[3\]](#)
  - 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid[\[4\]](#)
- Functional Isomers: Carboxylic acids are functionally isomeric with esters. An example with the same molecular formula would be methyl 2-(1H-imidazol-1-yl)acetate.

## Physicochemical Data

Quantitative data for **3-(1H-imidazol-1-yl)propanoic acid** and its common positional isomer are summarized below. It is important to distinguish between experimental data for the specific N-1 isomer and computed data or data for other isomers.

Property	3-(1H-imidazol-1-yl)propanoic acid	3-(1H-imidazol-4-yl)propanoic acid	Notes
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	-
Molecular Weight	140.14 g/mol	140.14 g/mol	-
Physical Form	Solid	Solid	-
Melting Point	Not available	206-208 °C	Data for the 4-yl isomer.
Boiling Point	202-204 °C <sup>[5]</sup>	427.4±20.0 °C (Predicted)	Data for the 1-yl isomer appears low and may be from a specific source under vacuum.
Density	1.098 g/cm <sup>3</sup> <sup>[5]</sup>	1.335±0.06 g/cm <sup>3</sup> (Predicted)	Data for the 1-yl isomer is from a chemical supplier.
pKa	Not available	4.14±0.10 (Predicted)	Acidity of the carboxylic acid group.
LogP (Computed)	0.1 <sup>[6]</sup>	-0.2	Indicates relative hydrophilicity.

## Experimental Protocols

The synthesis of **3-(1H-imidazol-1-yl)propanoic acid** is most commonly achieved via a Michael addition reaction. This involves the conjugate addition of imidazole to an acrylic acid derivative.

### Protocol: Synthesis via Michael Addition

This protocol describes a two-step synthesis involving the Michael addition of imidazole to an acrylate ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 3-(1H-imidazol-1-yl)propanoate

- Reactants & Reagents:
  - Imidazole
  - Methyl acrylate
  - Basic catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydroxide)[7]
  - Solvent (e.g., Dimethylformamide (DMF), Pyridine)[7][8]
- Procedure:
  - In a round-bottom flask, dissolve imidazole (1.0 eq) in DMF.
  - Add the basic catalyst (e.g., DBU, 0.1 eq) to the solution and stir.
  - Slowly add methyl acrylate (1.1 eq) to the reaction mixture at room temperature.[3][7]
  - Stir the reaction mixture at a controlled temperature (e.g., 50°C) for several hours (e.g., 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
  - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
  - Purify the crude product by column chromatography.

#### Step 2: Hydrolysis to **3-(1H-imidazol-1-yl)propanoic acid**

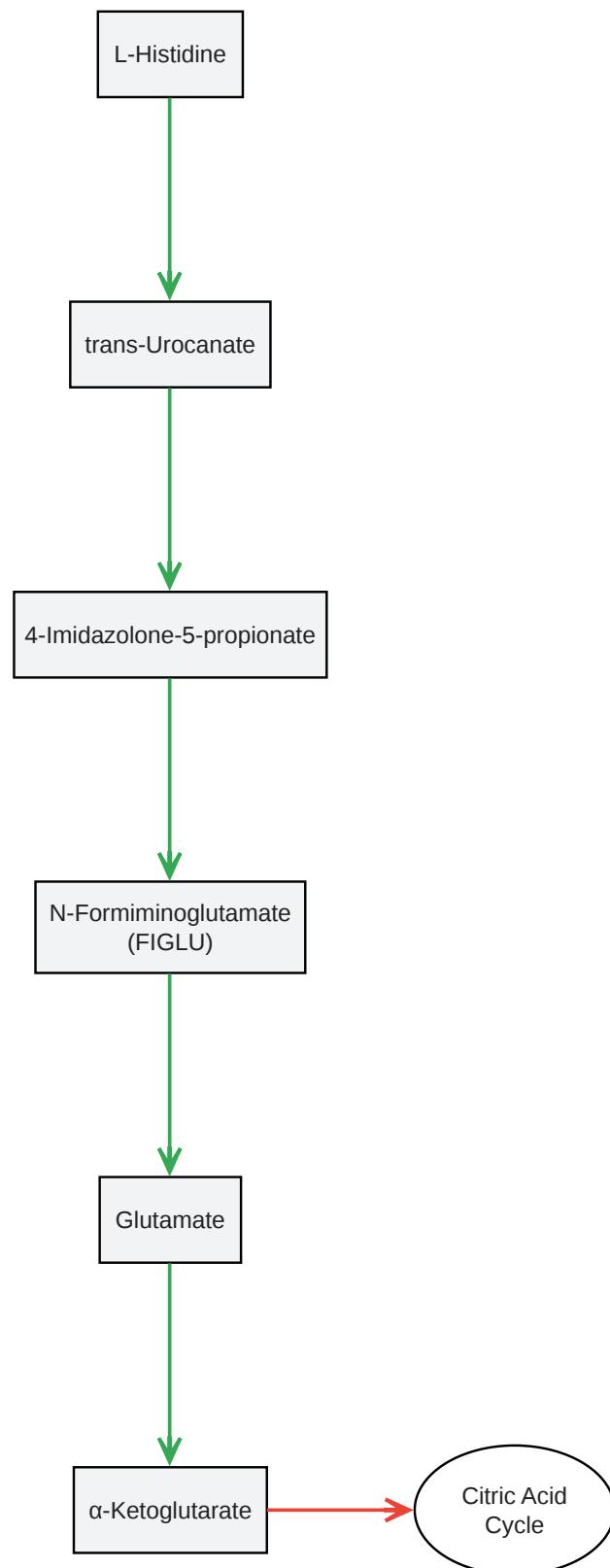
- Reactants & Reagents:
  - Methyl 3-(1H-imidazol-1-yl)propanoate (from Step 1)
  - Base (e.g., Lithium hydroxide, Sodium hydroxide) or Acid (e.g., Hydrochloric acid)
  - Solvent (e.g., Water, Methanol/Water mixture)

- Procedure (Base Hydrolysis):
  - Dissolve the ester from Step 1 in a mixture of methanol and water.
  - Add an aqueous solution of NaOH (e.g., 2M, 1.5 eq) to the ester solution.
  - Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
  - Remove the methanol under reduced pressure.
  - Carefully acidify the remaining aqueous solution with HCl (e.g., 1M) to a pH of approximately 6-7.
  - The product may precipitate upon neutralization. If not, concentrate the solution and purify the resulting solid by recrystallization to obtain pure **3-(1H-imidazol-1-yl)propanoic acid**.

## Biological Significance and Pathways

While **3-(1H-imidazol-1-yl)propanoic acid** itself is noted as a metabolite found in human urine and faeces, its isomers are well-established components of the histidine degradation pathway. [1] Understanding this pathway provides crucial context for the biological relevance of imidazole-containing propanoic acids. The degradation of histidine in the liver is a key metabolic route that connects amino acid catabolism with the citric acid cycle.

The diagram below illustrates the major steps in the catabolism of L-Histidine, which produces related imidazole propanoic acid isomers.



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Caption: Metabolic pathway of L-Histidine degradation.

This pathway shows the conversion of histidine to glutamate, which can then enter central carbon metabolism.<sup>[9][10]</sup> The intermediates, such as urocanate (an imidazole acrylic acid) and 4-imidazolone-5-propionate, are structural relatives of the title compound and highlight the biochemical importance of this class of molecules.

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